molecular formula C14H16ClF3O B1359408 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane CAS No. 898783-60-3

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

Cat. No. B1359408
M. Wt: 292.72 g/mol
InChI Key: HIGSWGLHMZJDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex bicyclic and tricyclic compounds is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of a basic skeleton of penicillins, which is a bicyclic compound, from ethyl propiolate using Mukaiyama-Ohno’s method. Similarly, paper reports the synthesis of the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system from readily available starting materials. These methods could potentially be adapted or serve as inspiration for the synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane.

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their chemical behavior. Paper discusses the structure of Decaisopropyl-7-oxabicyclo[2.2.1]heptasilane, determined by X-ray crystallography, and paper describes the structure of a chlorination product of a phenylsulfonyl-substituted bicycloheptane. These studies highlight the importance of structural analysis in understanding the properties of such molecules, which is also applicable to the analysis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane.

Chemical Reactions Analysis

The reactivity and chemical transformations of bicyclic and tricyclic compounds are explored in the papers. For example, paper investigates the regioselectivity in the catalytic hydrogenolysis of halogenated bicycloheptanes. Understanding the chemical reactions of similar compounds can provide valuable information on how 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane might react under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of complex organic molecules are often determined by their molecular structure. Paper describes the synthesis and peculiar tautomeric features of a fluorinated triketone, which could be relevant when considering the properties of a fluorinated compound like 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane. Additionally, paper details the molecular structure of a silaheterocycle, which could inform the understanding of the physical properties of other heterocyclic compounds.

Scientific Research Applications

Catalytic Hydrogenolysis

The catalytic hydrogenolysis of compounds similar to 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane, such as 7-fluoro-1-phenyl- and 7,7-difluoro-1-phenylbicyclo[4.1.0]heptane, has been examined. This process, which involves the breaking of chemical bonds by hydrogen, can selectively occur at specific bonds within the compound structure, offering potential applications in chemical synthesis and modification of organic compounds (Isogai, Sakai, & Kosugi, 1986).

Spirocyclopropanated Cyclopropyl Cations

Research on spirocyclopropanated cyclopropyl cations, including derivatives such as 7-chloro-7-phenylsulfanyldispiro[2.0.2.1]heptane, demonstrates their potential in various organic reactions. These cations exhibit interesting reactivities and could be valuable in synthesizing unique molecular architectures (Kozhushkov et al., 2003).

Novel Synthesis Methods

Novel synthesis methods for related compounds, such as the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system, have been developed. These methods provide efficient routes to synthesize complex organic structures, which could be relevant for the synthesis of pharmaceuticals and other organic compounds (Brown, Corbett, & Howarth, 1977).

Carbon-Carbon Bond Formation

Studies on carbon-carbon bond formation, involving compounds like 1-chloro-3-iodoheptane, highlight the importance of such processes in organic synthesis. This knowledge can be applied to create diverse molecular structures, potentially including derivatives of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane (Miyano, Hokari, Umeda, & Hashimoto, 1980).

Reactions with Activated Magnesium

The reaction of similar compounds with activated magnesium offers insights into potential synthetic applications. For example, the reaction of 7-bromo-7-chlorobicyclo[4.1.0]heptane with activated magnesium demonstrates how specific chemical transformations can be utilized in synthesizing and modifying organic compounds (Ando, Muranaka, & Ishihara, 1981).

Safety And Hazards

The safety and hazards associated with “7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane” are not specified in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines .

properties

IUPAC Name

7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)14(16,17)18/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSWGLHMZJDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642274
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

CAS RN

898783-60-3
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.